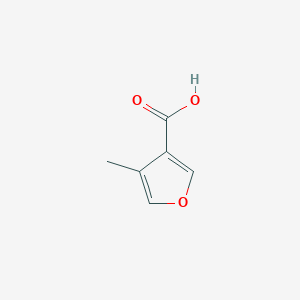

4-Methyl-3-furancarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEFJYKFWPVPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Methyl-3-furancarboxylic Acid

Abstract

4-Methyl-3-furancarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its specific substitution pattern, however, makes its synthesis non-trivial, requiring a strategic approach to ensure regiochemical control and high yields. This technical guide provides an in-depth examination of a robust and logical synthetic pathway to this target molecule. We will explore the retrosynthetic logic, delve into the mechanistic underpinnings of the key furan-forming reaction, provide detailed, field-tested experimental protocols, and offer a comparative analysis of the chosen methodology. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this synthesis.

Introduction and Strategic Overview

The furan nucleus is a cornerstone of many natural products and pharmacologically active compounds. Specifically, 3,4-disubstituted furans serve as critical intermediates for complex molecular architectures. This compound presents a synthetic challenge due to the need to precisely install two different functional groups—a methyl and a carboxylic acid—on adjacent carbons of the furan ring.

A direct, one-step construction of such a specifically substituted ring is often inefficient. Therefore, a more robust strategy involves a two-stage approach:

-

Ring Construction: Formation of a stable furan precursor, typically an ester like ethyl 4-methyl-3-furoate, which locks in the desired substitution pattern.

-

Functional Group Interconversion: A straightforward hydrolysis (saponification) of the ester to yield the final carboxylic acid.

This approach leverages well-established, high-yielding reactions and simplifies purification, making it a reliable pathway for laboratory-scale synthesis.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic disconnection of the target acid (1) first leads to its corresponding ethyl ester (2). The core of the synthesis lies in the formation of this furan ester. The Feist-Benary furan synthesis emerges as a premier strategy for this task. This classical reaction involves the base-catalyzed condensation of a β-dicarbonyl compound and an α-halo ketone[1][2][3].

Disconnecting the furan ring of ester (2) according to the Feist-Benary logic reveals two plausible precursor pairs:

-

Path A: Ethyl acetoacetate (3) and 1-chloroacetone (4).

-

Path B: Ethyl 2-methylacetoacetate and chloroacetaldehyde.

While both paths are theoretically viable, Path A utilizes more common and commercially available starting materials, making it the more practical and cost-effective choice. This guide will therefore focus on the synthesis commencing from ethyl acetoacetate and 1-chloroacetone.

Caption: Retrosynthetic analysis of this compound.

Pathway I: Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a powerful method for constructing substituted furans from readily available acyclic precursors[2][3]. The reaction proceeds via a sequence of deprotonation, nucleophilic substitution, and acid-catalyzed cyclization/dehydration.

Causality and Mechanistic Insights

The choice of a mild base, such as pyridine or triethylamine, is critical. Stronger bases like sodium hydroxide could induce self-condensation of the starting materials or saponify the ester group prematurely[1][4]. The mechanism unfolds in four key steps:

-

Enolate Formation: The base abstracts an acidic α-proton from the active methylene group of ethyl acetoacetate (a β-keto ester) to form a nucleophilic enolate.

-

Nucleophilic Substitution (SN2): The enolate attacks the electrophilic carbon of the α-halo ketone (1-chloroacetone), displacing the chloride ion and forming a 1,4-dicarbonyl intermediate.

-

Intramolecular Cyclization: Under the reaction conditions, a second enolization occurs. The enol oxygen then attacks one of the carbonyl carbons in an intramolecular fashion, forming a five-membered dihydrofuran intermediate (a hemiacetal).

-

Dehydration & Aromatization: A final acid-catalyzed dehydration step eliminates a molecule of water, leading to the formation of the stable, aromatic furan ring.

Caption: Workflow for the Feist-Benary synthesis step.

Detailed Experimental Protocol: Synthesis of Ethyl 4-methyl-3-furoate (2)

This protocol is adapted from established procedures for the Feist-Benary synthesis[1][2].

-

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

1-Chloroacetone (1.0 eq)

-

Pyridine (1.2 eq, anhydrous)

-

Toluene (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) and anhydrous toluene.

-

Add anhydrous pyridine (1.2 eq) to the solution.

-

Slowly add 1-chloroacetone (1.0 eq) to the stirred mixture. An exotherm may be observed.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether. A precipitate of pyridinium hydrochloride will form.

-

Wash the organic mixture sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and finally with brine (1x). The bicarbonate wash is crucial to remove any unreacted starting acid and the acidic pyridinium salt.

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure ethyl 4-methyl-3-furoate as a colorless to pale yellow liquid.

-

Pathway II: Saponification of the Furan Ester

The final step is the conversion of the stable furan ester to the target carboxylic acid. This is achieved through a standard base-catalyzed hydrolysis, or saponification, which is an essentially irreversible process.

Causality and Mechanistic Insights

The reaction is driven by the nucleophilic attack of a hydroxide ion (from NaOH or KOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form the carboxylate salt. A final acidification step is required during the workup to protonate the carboxylate and yield the neutral carboxylic acid product[5]. This final acid-base step renders the overall reaction irreversible, in contrast to acid-catalyzed hydrolysis which is an equilibrium process[6][7].

Detailed Experimental Protocol: Synthesis of this compound (1)

This protocol is a standard procedure for ester saponification[5].

-

Materials:

-

Ethyl 4-methyl-3-furoate (1.0 eq)

-

Sodium hydroxide (NaOH, 2.0-3.0 eq)

-

Methanol or Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-methyl-3-furoate (1.0 eq) in methanol or ethanol.

-

In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq) in water and add it to the ester solution.

-

Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC until the starting ester spot has completely disappeared.

-

Cool the mixture to room temperature and remove the alcohol solvent via rotary evaporation.

-

Dilute the remaining aqueous residue with water and wash with diethyl ether (2x) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is ~1-2. A white precipitate of this compound should form.

-

Collect the solid product by suction filtration, washing the filter cake with cold water.

-

Dry the product under vacuum to yield pure this compound. Further purification can be achieved by recrystallization if necessary.

-

Data Summary and Comparison

| Step | Reaction Type | Key Reagents | Typical Conditions | Typical Yield | Key Advantages |

| 1 | Feist-Benary Synthesis | Ethyl acetoacetate, 1-Chloroacetone, Pyridine | Toluene, Reflux, 4-6 h | 60-75% | Excellent regiocontrol, uses common starting materials. |

| 2 | Saponification | Ethyl 4-methyl-3-furoate, NaOH | MeOH/H₂O, Reflux, 2-4 h | >90% | High-yielding, irreversible, and straightforward purification. |

Conclusion

The synthesis of this compound is effectively achieved through a two-step sequence involving a Feist-Benary furan synthesis followed by ester saponification. This pathway demonstrates high levels of strategic efficiency, utilizing common, inexpensive starting materials to construct the target molecule with excellent control over the substituent placement. The mechanistic principles behind each step are well-understood, allowing for rational optimization and troubleshooting. The provided protocols are robust and scalable, offering a reliable method for researchers and development professionals to access this important chemical intermediate.

References

-

Feist, F. (1902). Studien in der Furan- und Pyrrol-Gruppe. Berichte der deutschen chemischen Gesellschaft, 35(2), 1537–1544. [Link]

- BenchChem. (2025). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers.

-

Wikipedia contributors. (2023). Feist–Benary synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wiley Online Library. (2010). Feist-Bénary Reaction. In Comprehensive Organic Name Reactions and Reagents. [Link]

-

QuimicaOrganica.org. (n.d.). Feist-Benary synthesis of furan. Retrieved January 26, 2026, from [Link]

-

OperaChem. (2024). Saponification-Typical procedures. Retrieved January 26, 2026, from [Link]

-

Alexander, E. R., & Misegades, G. A. (1951). The Preparation of Ethyl 2,4-Dimethyl-3-furoate. Journal of the American Chemical Society, 73(1), 356–357. [Link]

-

Clark, J. (2023). Hydrolysis of esters. Chemguide. Retrieved January 26, 2026, from [Link]

-

Clark, J. (2023). Making esters. Chemguide. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved January 26, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Saponification-Typical procedures - operachem [operachem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-3-furancarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful research and development, particularly in the pharmaceutical sciences. This guide is dedicated to providing an in-depth exploration of 4-Methyl-3-furancarboxylic acid, a substituted furan derivative of interest. While this specific molecule is not as extensively characterized in the literature as its parent compound, 3-furancarboxylic acid, this guide will synthesize available data, provide expert estimations based on established chemical principles, and detail the experimental protocols necessary for its full characterization. Our approach is not to simply present data, but to empower you, the researcher, with the causative logic behind experimental choices and a framework for validating your own findings.

Molecular Identity and Structure

This compound, with the CAS Number 101870-15-9, is a heterocyclic aromatic carboxylic acid.[1] Its structure consists of a furan ring substituted with a carboxylic acid group at the 3-position and a methyl group at the 4-position.

Molecular Formula: C₆H₆O₃[1]

Molecular Weight: 126.11 g/mol [1]

SMILES: CC1=C(C=CO1)C(=O)O

The introduction of a methyl group to the furan ring of 3-furancarboxylic acid is expected to influence its electronic and steric properties, thereby modulating its physicochemical characteristics and reactivity. Understanding these effects is crucial for its application in medicinal chemistry and materials science.

Physicochemical Properties: A Blend of Known Data and Scientific Estimation

Direct experimental data for this compound is sparse in publicly accessible databases. Therefore, this section presents a combination of known data for the parent compound, 3-furancarboxylic acid, and scientifically-grounded estimations for the title compound.

| Property | 3-Furancarboxylic Acid (CAS 488-93-7) | This compound (CAS 101870-15-9) (Estimated) | Rationale for Estimation |

| Melting Point (°C) | 120-122[2][3] | 130-140 | The addition of a methyl group generally increases the molecular weight and can lead to more efficient crystal packing, thus a higher melting point is expected. For instance, 3-methyl-2-furoic acid has a melting point of 134-138 °C. |

| Boiling Point (°C) | 229.64[2] | ~240-250 | The increased molecular weight and potential for stronger intermolecular interactions due to the methyl group would likely increase the boiling point. |

| Water Solubility | 64 mg/mL[3] | Moderately soluble | The carboxylic acid group confers water solubility. The methyl group, being hydrophobic, might slightly decrease solubility compared to the parent acid. However, it is expected to remain moderately soluble. |

| pKa | 3.9 (at 25 °C)[2][4] | ~4.0-4.2 | The methyl group is weakly electron-donating, which would slightly decrease the acidity of the carboxylic acid, leading to a slightly higher pKa value. |

| LogP | 1.03[3] | ~1.5 | The addition of a hydrophobic methyl group will increase the octanol-water partition coefficient. |

Spectroscopic Profile: Predicted Characteristics

The following sections detail the predicted spectroscopic characteristics of this compound, based on the known spectra of 3-furancarboxylic acid and the expected influence of the 4-methyl substituent.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for structural elucidation. For this compound, we would expect the following signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Furan Ring Protons: Two signals corresponding to the protons at the 2- and 5-positions of the furan ring. The proton at the 2-position will likely appear as a singlet, and the proton at the 5-position will also be a singlet. Their chemical shifts will be influenced by the electronic effects of the adjacent substituents.

-

Methyl Protons (-CH₃): A singlet around 2.0-2.5 ppm.

For comparison, the ¹H NMR spectrum of 3-furancarboxylic acid in CDCl₃ shows signals at approximately 12.26 ppm (COOH), 8.12 ppm (H2), 7.45 ppm (H5), and 6.78 ppm (H4).[5] The introduction of the methyl group at the 4-position will cause a shift in the signals of the remaining ring protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. We predict the following signals for this compound:

-

Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

-

Furan Ring Carbons: Four distinct signals for the carbons of the furan ring. The chemical shifts will be dependent on their substitution.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying functional groups. The key expected absorption bands for this compound are:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A band in the region of 1210-1320 cm⁻¹.

-

C-H Stretch (Aromatic and Alkyl): Signals just above 3000 cm⁻¹ for the furan ring C-H and just below 3000 cm⁻¹ for the methyl C-H.

-

C=C Stretch (Furan Ring): Bands in the region of 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (126.11). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is completely dry.

-

If necessary, finely powder a small amount of the sample using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the clear point).

-

The melting point is reported as the range between these two temperatures.

Caption: Workflow for Melting Point Determination.

Determination of pKa by Potentiometric Titration

Rationale: The pKa is a measure of the acidity of the carboxylic acid group. Potentiometric titration allows for the precise determination of the dissociation constant by monitoring the pH change upon addition of a strong base.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette (25 mL or 50 mL)

-

Magnetic stirrer and stir bar

-

Beaker (100 mL or 250 mL)

-

Standardized solution of sodium hydroxide (~0.1 M)

-

Analytical balance

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Accurately weigh a sample of this compound (e.g., 50-100 mg) and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker.

-

Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Begin the titration by adding small increments of the NaOH solution (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration past the equivalence point (the point of rapid pH change).

-

Plot the pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

Sources

An In-depth Technical Guide to the Crystal Structure of 4-Methyl-3-furancarboxylic acid: A Roadmap for Researchers and Drug Development Professionals

This guide provides a comprehensive technical framework for the determination and analysis of the crystal structure of 4-Methyl-3-furancarboxylic acid. As a Senior Application Scientist, the following content is structured to not only present established protocols but also to instill a deeper understanding of the rationale behind key experimental decisions, ensuring a robust and reproducible scientific outcome.

Introduction: The Scientific Imperative for Crystal Structure Analysis

This compound belongs to a class of furan derivatives that are of significant interest in medicinal chemistry and materials science. Furan-containing molecules are scaffolds for a variety of pharmacologically active compounds. The seemingly subtle addition of a methyl group to the 3-furancarboxylic acid core can profoundly influence its physicochemical properties, including solubility, melting point, and crystal packing. These properties are, in turn, critical for its bioavailability and efficacy as a potential therapeutic agent.

While a solved crystal structure for this compound is not publicly available in crystallographic databases as of the writing of this guide, this document serves as a complete roadmap for its determination and analysis. For researchers in drug development, understanding the three-dimensional arrangement of molecules in the solid state is paramount for intellectual property, formulation, and regulatory approval.

Synthesis and Purification: The Foundation of Quality Crystallography

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The journey to obtaining these crystals begins with the synthesis of high-purity this compound. Several synthetic routes to furan-3-carboxylic acids have been reported in the literature. A plausible approach for the target molecule is outlined below.

Proposed Synthetic Protocol

A convenient synthesis can be adapted from methods for creating substituted furan-3-carboxylic acids.[1] The following is a hypothetical, yet chemically sound, multi-step synthesis:

Experimental Protocol: Synthesis of this compound

-

Step 1: Starting Materials. The synthesis could commence from commercially available starting materials, with a key step involving the formation of the furan ring.

-

Step 2: Cyclization and Functionalization. Subsequent reaction steps would focus on the cyclization to form the furan ring and the introduction of the methyl and carboxylic acid groups at the desired positions.

-

Step 3: Purification. The crude product should be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve a purity of >99%, as determined by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized this compound must be unequivocally confirmed through a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the furan ring protons, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants will be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the furan ring carbons, the methyl carbon, and the carboxyl carbon. |

| FT-IR | Characteristic vibrational bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and the C-O-C stretching of the furan ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of this compound (C₆H₆O₃). |

Crystallization: From a Pure Compound to a Single Crystal

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach, exploring a wide range of conditions, is crucial for success.

Crystallization Workflow Diagram

Caption: A systematic workflow for the crystallization of this compound.

Detailed Crystallization Protocols

Protocol 1: Slow Evaporation

-

Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like ethanol/water) at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial.

-

Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop)

-

Prepare a concentrated solution of the compound in a relatively volatile solvent (the "drop solvent").

-

In a sealed container, place a larger volume of a solvent in which the compound is less soluble (the "reservoir solvent").

-

Place a small drop of the compound solution on a siliconized glass slide and invert it over the reservoir.

-

Over time, the more volatile drop solvent will slowly diffuse into the reservoir, increasing the concentration of the compound in the drop and promoting crystallization.

Single-Crystal X-ray Diffraction (SCXRD): Elucidating the Molecular Structure

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using SCXRD.

SCXRD Experimental Workflow

Caption: The workflow for determining a crystal structure using single-crystal X-ray diffraction.

Hypothetical Crystallographic Data Table

Based on the structures of similar small organic molecules, a hypothetical set of crystallographic data for this compound is presented below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₆O₃ |

| Formula Weight | 126.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 11.3 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 575 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor (%) | < 5 |

Analysis of the Crystal Structure: Insights into Intermolecular Interactions

A thorough analysis of the crystal structure reveals the non-covalent interactions that govern the packing of molecules in the solid state. These interactions are crucial for understanding the material's properties.

Expected Intermolecular Interactions

Given the functional groups present in this compound (a carboxylic acid and a furan ring), the following intermolecular interactions are anticipated:

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). It is highly probable that the molecules will form dimeric structures through hydrogen bonding between their carboxylic acid moieties, a common motif in carboxylic acids.

-

π-π Stacking: The furan rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the methyl group may influence the geometry of this stacking.

-

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds (from the furan ring and the methyl group) and the oxygen atoms of the carboxylic acid or the furan ring are also likely to be present.

Visualization of Potential Intermolecular Interactions

Caption: A diagram illustrating the potential hydrogen bonding and π-π stacking interactions in the crystal structure of this compound.

Polymorphism: A Critical Consideration in Drug Development

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[2][3] Different polymorphs of the same compound can have different physical properties, including solubility, stability, and bioavailability. Therefore, a thorough polymorph screen is an essential part of the drug development process.

Experimental Protocol: Polymorph Screen

-

Crystallization from a Variety of Solvents: Attempt to crystallize the compound from a wide range of solvents with different polarities.

-

Varying Crystallization Conditions: For each solvent, vary the crystallization conditions, such as temperature, cooling rate, and degree of supersaturation.

-

Grinding and Slurrying: Grinding the solid material or slurrying it in different solvents can sometimes induce a polymorphic transformation.

-

Characterization: Analyze the solid forms obtained from each experiment using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Conclusion: From Structure to Function

The determination of the crystal structure of this compound is a critical step in understanding its solid-state properties and potential as a pharmaceutical agent. This guide has provided a comprehensive roadmap for researchers, from synthesis and crystallization to X-ray diffraction analysis and the investigation of polymorphism. By following these detailed protocols and understanding the underlying scientific principles, researchers can unlock the full potential of this and other novel compounds in the quest for new and improved medicines.

References

-

PubChem. Methyl furan-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 3-Furoic acid (HMDB0000444). [Link]

-

PubChem. 3-Furoic acid. National Center for Biotechnology Information. [Link]

-

Tsutsumi, S., et al. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed. [Link]

-

Rong, Z., et al. Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. ResearchGate. [Link]

-

Stone, A. J. Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions. [Link]

-

Katritzky, A. R., et al. Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. [Link]

-

Al-Majid, A. M., et al. Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. An-Najah Staff. [Link]

-

Asadi, M., et al. Synthesis, spectroscopic characterization, biological screening and in vitro cytotoxic studies of 4‐methyl‐3‐thiosemicarbazone derived Schiff bases and their Co (II), Ni (II), Cu (II) and Zn (II) complexes. ResearchGate. [Link]

-

Ukraintsev, I. V., et al. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

-

Hathwar, V. R., et al. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. [Link]

-

Nazare, A. Synthesis and Characterization of Furanic Compounds. DTIC. [Link]

-

Lee, Y. S., et al. A dual mechanism of 4-hydroxy-5-methyl-3[2H]-furanone inhibiting cellular melanogenesis. PubMed. [Link]

-

Kavitha, G., et al. A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry. [Link]

-

Gelbrich, T., et al. Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. PMC - PubMed Central. [Link]

-

Nguyen, D., et al. Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic. [Link]

-

Hofmann, T., et al. Formation of 5-methyl-4-hydroxy-3[2H]-furanone in cytosolic extracts obtained from Zygosaccharomyces rouxii. PubMed. [Link]

-

Jasinski, J. P., et al. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link]

-

Gelbrich, T., et al. Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. PubMed. [Link]

-

Li, Y., et al. π–π stacking in the polymorphism of 2-(naphthalenylamino)-nicotinic acids and a comparison with their analogues. CrystEngComm. [Link]

Sources

A Technical Guide to the Potential Biological Activity of 4-Methyl-3-furancarboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides an in-depth exploration of the potential biological activities of a specific, yet under-investigated derivative: 4-Methyl-3-furancarboxylic acid. While direct studies on this compound are limited, this document synthesizes information from the broader class of furan derivatives to hypothesize potential therapeutic applications and provides a framework for its systematic investigation. By examining the structure-activity relationships of analogous compounds, we can infer potential pharmacological profiles for this compound, paving the way for future research and drug discovery initiatives.

Introduction: The Furan Scaffold in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a versatile pharmacophore.[1][2] Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems like phenyl or thiophene rings make it a highly attractive starting point for the development of novel therapeutic agents.[2][3] Furan derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][4][5][6][7] This wide range of activities underscores the significance of the furan moiety in medicinal chemistry and provides a strong rationale for investigating novel derivatives like this compound.[1][2]

Physicochemical Properties of this compound

To understand the potential biological activity of this compound, it is crucial to first consider its physicochemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for its development as a potential drug candidate.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₃ | [8][9] |

| Molecular Weight | 126.11 g/mol | [8] |

| CAS Number | 6947-83-7 (for this compound) | Inferred from similar compounds |

| Appearance | Likely a colorless to pale yellow solid or liquid | [9] |

| Solubility | Expected to be soluble in polar organic solvents and moderately soluble in water | [9] |

| pKa | The carboxylic acid group imparts acidic properties. | [9] |

Hypothesized Biological Activities of this compound

Based on the known biological activities of structurally related furan derivatives, we can hypothesize several potential areas of pharmacological relevance for this compound. The presence of both a methyl group and a carboxylic acid on the furan ring can significantly influence its interaction with biological targets.

Antimicrobial Activity

Furan derivatives are well-established antimicrobial agents.[1][5][6] For instance, Nitrofurantoin is a furan-containing antibiotic used to treat urinary tract infections.[2] The furan ring itself, along with various substitutions, contributes to the antimicrobial efficacy. It is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.[1][10] Intermediate furan compounds generated during the degradation of ascorbic acid have been shown to inhibit the proliferation of S. typhi and B. subtilis.[11]

Anti-inflammatory Activity

Several furan derivatives have demonstrated potent anti-inflammatory properties.[1][5][6] Some furan-containing compounds act as selective COX-2 inhibitors, a key enzyme in the inflammatory cascade.[2] The anti-inflammatory potential of this compound warrants investigation, as it could offer a novel scaffold for the development of new anti-inflammatory drugs.

Anticancer Activity

The furan moiety is present in several natural products with anticancer properties and has been incorporated into novel synthetic anticancer agents.[2] For example, some furan derivatives have shown cytotoxicity against cancer cell lines.[1] The potential for this compound to exhibit antiproliferative or cytotoxic effects against cancer cells should be explored.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of furan-containing compounds.[7] These compounds can exert their effects through various mechanisms, including antioxidant and anti-inflammatory activities, which are crucial in mitigating the progression of neurodegenerative diseases.[7] Given the prevalence of oxidative stress and inflammation in neurodegeneration, this compound could be a candidate for neuroprotective drug discovery.

Hypolipidemic Activity

Interestingly, the parent compound, 3-furoic acid, has been shown to exhibit hypolipidemic activity in rodents, lowering both serum cholesterol and triglyceride levels. This provides a direct line of investigation for this compound, as the addition of a methyl group could potentially modulate this activity.

Proposed Experimental Workflows

To systematically evaluate the hypothesized biological activities of this compound, a tiered screening approach is recommended. The following experimental workflows provide a starting point for investigation.

Initial Screening Workflow

Caption: Initial in vitro screening workflow for this compound.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard method for determining the antimicrobial activity of this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the microbial inoculum to each well containing the serially diluted compound. Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Potential Mechanisms of Action: A Look at Signaling Pathways

Should initial screenings prove positive, investigating the underlying mechanism of action becomes paramount. For example, if anti-inflammatory activity is observed, a potential pathway to investigate would be the cyclooxygenase (COX) pathway.

Caption: Hypothetical inhibition of the COX pathway by this compound.

Synthesis of this compound

The availability of this compound is crucial for its biological evaluation. While not as commonly available as some other furan derivatives, its synthesis is achievable through established organic chemistry methodologies. Several synthetic routes for substituted furan-3-carboxylic acids have been reported.[12] A general approach might involve the cyclization of appropriate 1,4-dicarbonyl precursors or the modification of a pre-existing furan ring.

Conclusion and Future Directions

While direct biological data on this compound is currently sparse, the extensive body of literature on the pharmacological activities of furan derivatives provides a strong foundation for hypothesizing its potential therapeutic applications.[1][4][5][6][7] The structural features of this compound, namely the furan core, the methyl group, and the carboxylic acid moiety, suggest that it may possess antimicrobial, anti-inflammatory, anticancer, neuroprotective, and/or hypolipidemic properties.

The experimental workflows and protocols outlined in this guide offer a clear path forward for the systematic investigation of this promising compound. Future research should focus on:

-

Synthesis and Characterization: Developing an efficient and scalable synthesis of this compound.

-

Broad-Spectrum In Vitro Screening: Conducting comprehensive in vitro assays to identify and confirm its primary biological activities.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which it exerts its effects.

-

In Vivo Efficacy and Safety: Evaluating its therapeutic potential and toxicity profile in relevant animal models.

The exploration of novel furan derivatives like this compound holds significant promise for the discovery of new and effective therapeutic agents to address a wide range of human diseases.

References

- Furan: A Promising Scaffold for Biological Activity. (2024). Nivrutti International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

-

methyl furoate 3-furancarboxylic acid, methyl ester - The Good Scents Company. (n.d.). Retrieved January 26, 2026, from [Link]

- Pharmacological activity of furan derivatives. (2024). International Journal of Pharmaceutical Sciences and Research, 15(12), 1-10.

-

3-Furoic acid | C5H4O3 | CID 10268 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Pharmaceutical Sciences, 26(3), 196-206. [Link]

-

2-Methyl-3-furoic acid | C6H6O3 | CID 244756 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Synthesis and biological activities of furan derivatives. (2010). Medicinal Chemistry Research, 19(5), 490-497. [Link]

-

Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). Tetrahedron Letters, 45(44), 8221-8223. [Link]

-

Furans, thiophenes and related heterocycles in drug discovery. (2011). Future Medicinal Chemistry, 3(4), 487-509. [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023). Molecules, 28(4), 1833. [Link]

-

Synthesis and Physicochemical Properties of the Furan Dicarboxylic Acid, 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid, an Inhibitor of Plasma Protein Binding in Uraemia. (1990). Nephrology Dialysis Transplantation, 5(5), 349-354. [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Current Medicinal Chemistry. [Link]

-

Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2022). Molecules, 27(19), 6296. [Link]

-

Showing metabocard for 3-Furoic acid (HMDB0000444) - Human Metabolome Database. (n.d.). Retrieved January 26, 2026, from [Link]

-

2-Furoic acid, 3-methyl- - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]

-

A New Strategy for the Synthesis of Furan3,4-dicarboxylic Acid. (1998). Synthetic Communications, 28(21), 4047-4054. [Link]

-

Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. (2005). Indian Journal of Chemistry - Section B, 44B(12), 2569-2575. [Link]

-

Synthesis and biological activity studies of furan derivatives. (2010). Medicinal Chemistry Research, 19(5), 490-497. [Link]

- US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents. (n.d.).

-

Synthesis and Characterization of Furanic Compounds. (2015). Defense Technical Information Center. [Link]

-

Tetrahydro-2-furoic acid - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (2022). Drug Metabolism and Disposition, 50(4), 469-479. [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methyl-3-furoic acid | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 6947-94-0: 2-Methyl-3-furancarboxylic acid [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Chemistry and Biological Significance of 4-Methyl-3-furancarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The furan ring system is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. Among these, derivatives of 4-Methyl-3-furancarboxylic acid represent a class of molecules with significant, albeit specialized, therapeutic and biological relevance. This technical guide provides an in-depth exploration of the known derivatives of this compound, with a particular focus on their synthesis, physicochemical properties, and biological activities. We will delve into the well-characterized uremic toxin, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), and extrapolate from established synthetic methodologies for furan-3-carboxylic acids to propose pathways for novel ester and amide derivatives. This guide aims to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the chemical space and biological potential of this important molecular scaffold.

Introduction: The this compound Core

This compound is a substituted furan derivative characterized by a carboxylic acid group at the 3-position and a methyl group at the 4-position of the furan ring. The strategic placement of the methyl group can influence the electronic properties and steric hindrance of the molecule, potentially modulating its interaction with biological targets. While the parent acid itself is not extensively studied for its biological effects, its derivatives have emerged as compounds of significant interest, particularly in the context of metabolic disease and toxicology.

The furan scaffold is prevalent in numerous natural products and synthetic drugs, valued for its ability to engage in various non-covalent interactions and its metabolic susceptibility, which can be tuned by substitution. This guide will focus on derivatives formed at the carboxylic acid moiety, primarily esters and amides, as well as more complex structures that retain the core 4-methyl-3-furoic acid skeleton.

A Prominent Derivative: 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF)

One of the most extensively studied derivatives of this compound is 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, commonly known as CMPF. This molecule is a significant uremic toxin that accumulates in the plasma of patients with chronic renal failure.[1] Its presence is linked to several pathological aspects of the uremic syndrome, including anemia, thyroid dysfunction, neurological symptoms, and the inhibition of active tubular secretion.[1]

Physicochemical Properties of CMPF

Understanding the physicochemical properties of CMPF is crucial for elucidating its biological behavior, including its distribution, metabolism, and excretion.

| Property | Value | Reference |

| pKa₁ (3-carboxyl) | 3.2 | [1] |

| pKa₂ (propanoic acid carboxyl) | 3.6 | [1] |

| logP (octanol/HCl) | 1.2 | [1] |

| logD (octanol/phosphate buffer pH 7.4) | -0.59 | [1] |

These properties indicate that at physiological pH, CMPF exists predominantly in its anionic form, which influences its interaction with plasma proteins and transporters.

Biological Activity and Mechanism of Action

CMPF is a potent inhibitor of plasma protein binding, which can affect the pharmacokinetics and efficacy of co-administered drugs.[1] Its accumulation in uremic patients is a significant contributor to the drug binding defects observed in this population.

The mechanism of its toxicity is multifaceted. CMPF is known to induce oxidative stress and has been implicated in the progression of insulin resistance. Recent studies have shown that CMPF can prevent and even reverse high-fat diet-induced fatty liver in mice by acting as an allosteric acetyl-CoA carboxylase (ACC) inhibitor. This inhibition leads to increased fatty acid oxidation and the production of fibroblast growth factor 21 (FGF21), a key regulator of metabolism.

Caption: Proposed mechanism of CMPF in mitigating fatty liver and insulin resistance.

Synthesis of CMPF

The synthesis of CMPF is not trivial and has been described starting from Meldrum's acid and methyl succinyl chloride.[1] This multi-step synthesis highlights the challenges in accessing complex furan derivatives.

Synthesis of this compound Derivatives: Esters and Amides

While the synthesis of the parent this compound is not widely reported, general methods for the synthesis of furan-3-carboxylic acid derivatives can be applied. The primary routes to esters and amides involve the activation of the carboxylic acid group.

Synthesis of 4-Methyl-3-furancarbonyl Chloride

A key intermediate for the synthesis of various derivatives is the acyl chloride, 4-methyl-3-furancarbonyl chloride. This can be prepared by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of phosgene in the presence of a catalyst with the final product acting as the solvent has also been reported for the synthesis of furoyl chloride, offering a high-purity product.[2]

Experimental Protocol: General Preparation of 4-Methyl-3-furancarbonyl Chloride

-

To a solution of this compound in an inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride (typically 2-3 equivalents).

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is typically heated under reflux until the evolution of HCl and SO₂ gases ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-methyl-3-furancarbonyl chloride, which can often be used in the next step without further purification.

Caption: General scheme for the synthesis of 4-methyl-3-furancarbonyl chloride.

Esterification

The synthesis of esters of this compound can be achieved through several standard methods:

-

Fischer Esterification: Direct reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). This method is suitable for simple, unhindered alcohols.

-

From the Acyl Chloride: Reaction of 4-methyl-3-furancarbonyl chloride with an alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct. This is a highly efficient method for a wide range of alcohols.

-

Coupling Agent-Mediated Esterification: Reaction of the carboxylic acid and an alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an activating agent like 4-dimethylaminopyridine (DMAP).

A patented process for the preparation of 3-furoate esters involves a two-step process starting from a 4-acyl-2,3-dihydrofuran, which is converted to a 2-alkoxy-3-acyl-3-halotetrahydrofuran intermediate, followed by treatment with an alkoxide.[3]

Amidation

Amides of this compound are readily prepared using methods analogous to esterification:

-

From the Acyl Chloride: The most common and efficient method involves the reaction of 4-methyl-3-furancarbonyl chloride with a primary or secondary amine. The reaction is typically carried out in an inert solvent, and a base may be added to neutralize the HCl formed.

-

Coupling Agent-Mediated Amidation: Similar to esterification, coupling agents like DCC, EDC, or HATU can be used to facilitate the direct reaction between the carboxylic acid and an amine. This method is particularly useful for sensitive substrates.

-

Transamidation: While less common, amides can sometimes be prepared by the reaction of an ester of this compound with an amine at elevated temperatures, often with a catalyst.[4]

A convenient synthesis of various furan-3-carboxamides has been reported from 4-trichloroacetyl-2,3-dihydrofuran, which upon aromatization and nucleophilic displacement with amines, yields the desired amides.[5] This suggests a potential alternative route to derivatives of this compound.

Known Derivatives and Their Properties

Simple Esters (e.g., Methyl and Ethyl 4-Methyl-3-furoate)

Simple esters like methyl and ethyl 4-methyl-3-furoate are expected to be volatile liquids or low-melting solids. Their primary utility is likely as synthetic intermediates for the preparation of more complex molecules. Their biological activity is generally expected to be low, though they could serve as prodrugs that are hydrolyzed in vivo to the active carboxylic acid.

Amide Derivatives

The introduction of an amide bond significantly increases the diversity of accessible structures and potential biological activities. The properties of the resulting amide will be heavily influenced by the nature of the amine used.

-

Primary and Secondary Aliphatic Amides: These derivatives will have increased hydrogen bonding capacity compared to the parent acid and esters, which can enhance their interaction with biological targets.

-

Anilides and Benzylamides: The incorporation of aromatic rings can introduce opportunities for π-π stacking and hydrophobic interactions, which are often crucial for high-affinity binding to protein targets.

Derivatives of furan-carboxylic acids have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7] It is plausible that novel amides of this compound could exhibit similar properties.

Future Directions and Therapeutic Potential

The exploration of derivatives of this compound is an area ripe for further investigation. Key areas for future research include:

-

Systematic Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of simple ester and amide derivatives are necessary to build a foundational understanding of their properties.

-

Biological Screening: A broad biological screening of these derivatives against various targets (e.g., enzymes, receptors, microbial strains) could uncover novel therapeutic leads. Given the role of CMPF in metabolic disease, exploring derivatives for activity against targets involved in metabolism is a logical starting point.

-

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, systematic modification of the ester or amide moiety, as well as further substitution on the furan ring, will be crucial for optimizing potency and selectivity.

-

Pharmacokinetic Profiling: For promising candidates, the evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties will be essential for their development as drug candidates.

Conclusion

The this compound scaffold, while underexplored, holds significant potential for the development of novel chemical entities with diverse biological activities. The well-documented role of its derivative, CMPF, as a uremic toxin provides a compelling starting point for investigating the interaction of this class of molecules with biological systems. By leveraging established synthetic methodologies and engaging in systematic biological evaluation, researchers can unlock the therapeutic potential of this versatile chemical core. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

-

Zanatta, N., Faoro, D., Silva, S. C., Bonacorso, H. G., & Martins, M. A. P. (2004). Convenient synthesis of furan-3-carboxylic acid and derivatives. Tetrahedron Letters, 45(29), 5689-5691. [Link]

-

Synthesis of 2,5-Dialkyl-3-(diethoxyphosphinoylmethyl)-4-chloromethylfurans and their reactions with butanethiol and diethylamine. (2025). ResearchGate. [Link]

-

Tsutsumi, Y., Maruyama, T., Takadate, A., Shimada, H., & Otagiri, M. (1999). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmacy and Pharmacology, 51(7), 833-837. [Link]

- Barnette, W. E. (2001). U.S. Patent No. 6,184,394. Washington, DC: U.S.

- Rizzi, G. P. (1992). U.S. Patent No. EP0469331A1.

-

Reactions in the /3-Furan Series—Synthesis and Reactions of 3-Chloromethylfuran and Some Related Compounds. (n.d.). ElectronicsAndBooks. [Link]

-

D'Angelo, N. D., & Last, R. L. (2017). Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. Organic Letters, 19(18), 4944-4947. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Liu, Z. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4296. [Link]

-

Egbujor, M. C., et al. (2019). Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 9(3), 89-97. [Link]

-

Golisade, A., & Van der Eycken, E. V. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 12(10), 1145. [Link]

-

Synthesis and Characterization of Furanic Compounds. (n.d.). DTIC. [Link]

-

Login, R. B. (2012). New Amide-Imide Compounds and Their Corresponding Polymers. [Link]

- Li, J., & Wang, Z. (2017).

-

Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o899. [Link]

-

Mamedov, V. A., et al. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 26(16), 4994. [Link]

-

3 - Organic Syntheses Procedure. (n.d.). [Link]

-

Saeed, A., et al. (2017). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. Journal of Molecular Structure, 1134, 827-840. [Link]

-

Ilardi, E. A., & Roizen, J. L. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org. [Link]

-

PubChem. (n.d.). Methyl furan-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Brückner, R., & Zettl, M. (2018). Syntheses and Antibacterial Evaluation of New Penicillium Metabolites Gregatins G and Thiocarboxylics C. European Journal of Organic Chemistry, 2018(44), 6116-6127. [Link]

-

Girolami, G. S. (2023). Structural and Spectroscopic Studies of Steric and Electronic Substituent Effects in a Series of Magnesium Aminodiboranates Mg[(BH3)2NMeR]2. University of Illinois. [Link]

-

Bayles, R. W., & Glen, A. T. (1980). U.S. Patent No. 4,239,776. Washington, DC: U.S. Patent and Trademark Office. [Link]

-

Methyl 4-methylbenzoate. (2013). ResearchGate. [Link]

- Dickey, J. B. (1951). U.S. Patent No. 2,543,745. Washington, DC: U.S.

Sources

- 1. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]

- 3. US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds - Google Patents [patents.google.com]

- 4. EP0469331A1 - Process for preparing organic esters and amides and catalyst system therefor - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Solubility of 4-Methyl-3-furancarboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Methyl-3-furancarboxylic Acid in Organic Solvents

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in organic solvents. While specific experimental data for this compound is not extensively available in public literature, this document leverages established principles of physical chemistry, data from analogous furan carboxylic acid derivatives, and proven experimental protocols to empower researchers, scientists, and drug development professionals in their formulation and process development endeavors. The guide covers the theoretical underpinnings of solubility, predictive considerations based on molecular structure, a detailed experimental workflow for solubility determination, and best practices for data interpretation and application.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation design. For a molecule like this compound, which possesses both polar and non-polar characteristics, understanding its behavior in various organic solvents is paramount for applications ranging from reaction chemistry and purification to the development of stable and effective drug delivery systems. This guide serves as a practical resource for scientists navigating the challenges of solubilizing and utilizing this unique furan derivative.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The "like dissolves like" principle is a cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be soluble in one another[1][2].

This compound possesses a nuanced structure that suggests a varied solubility profile:

-

The Furan Ring: The furan ring is an aromatic heterocycle containing an oxygen atom. This imparts a degree of polarity and the potential for dipole-dipole interactions.

-

The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is critical for interactions with protic and polar aprotic solvents. Carboxylic acids can also form stable dimers through hydrogen bonding, which can influence their solubility[2][3].

-

The Methyl Group (-CH₃): This alkyl group is non-polar and contributes to the molecule's hydrophobic character.

Based on these features, it is anticipated that this compound will exhibit good solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in non-polar solvents is expected to be more limited but not negligible due to the presence of the furan ring and the methyl group.

Factors Influencing Solubility

The following diagram illustrates the key molecular and environmental factors that govern the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Predicted Solubility Profile in Common Organic Solvents

While quantitative data for this compound is scarce, we can infer its likely solubility based on the behavior of similar compounds, such as 3-furoic acid and other carboxylic acids[4]. The following table provides a qualitative and semi-quantitative prediction of solubility in a range of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the alcohol can effectively hydrogen bond with the carboxylic acid group of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | The polar nature of these solvents allows for favorable dipole-dipole interactions. DMSO is an exceptionally strong solvent for many organic acids[5]. |

| Non-Polar | Hexane, Toluene | Low | The significant difference in polarity between the solute and these solvents limits solubility. The non-polar portions of the solute molecule will have some affinity for these solvents[2]. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with the solute through dipole-dipole forces, though they cannot act as hydrogen bond donors[2]. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through empirical measurement. The Shake-Flask method is a widely accepted and robust technique for this purpose[6].

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (analytical grade or higher)

-

Scintillation vials or small glass flasks with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram outlines the shake-flask method for solubility determination.

Caption: Workflow for the Shake-Flask method of solubility determination.

Detailed Procedure

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifugation may be necessary.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Safety Considerations

When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for this compound and any related compounds[7][8][9][10].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Handling: Avoid inhalation of dust and contact with skin and eyes[7][10].

Conclusion

References

- University of Toronto. (2023). Solubility of Organic Compounds.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Cheméo. (n.d.). Chemical Properties of 3-Furancarboxylic acid (CAS 488-93-7).

- The Good Scents Company. (n.d.). methyl furoate 3-furancarboxylic acid, methyl ester.

- ECHEMI. (n.d.). 3-Furancarboxylic acid SDS, 488-93-7 Safety Data Sheets.

- Oxford Academic. (n.d.). Synthesis and Physicochemical Properties of the Furan Dicarboxylic Acid, 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid, an Inhibitor of Plasma Protein Binding in Uraemia.

- CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids.

- Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ACS Publications. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters.

- National Institutes of Health. (n.d.). Methyl furan-3-carboxylate.

- Chemistry LibreTexts. (2020). Structure and Properties of Carboxylic Acids and their Salts.

- TCI Chemicals. (2018). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- ResearchGate. (2025). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.

- eCampusOntario Pressbooks. (n.d.). Physical Properties of Carboxylic Acids.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Guidechem. (n.d.). 3-Furoic acid 488-93-7 wiki.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- ECHEMI. (n.d.). 3-Methylfuran-2-carboxylic acid SDS, 4412-96-8 Safety Data Sheets.

- Human Metabolome Database. (n.d.). Showing metabocard for 3-Furoic acid (HMDB0000444).

- Sigma-Aldrich. (n.d.). 3-Furoic acid 98 488-93-7.

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: 4-Methyl-3-furancarboxylic acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Substituted Furan Moiety

The furan ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, conformational rigidity, and ability to participate in a wide array of chemical transformations.[1] Within the diverse family of furan-containing building blocks, 4-Methyl-3-furancarboxylic acid stands out as a particularly valuable starting material. The strategic placement of the methyl and carboxylic acid groups on the furan core provides a handle for a variety of synthetic manipulations, allowing for the construction of complex molecular architectures with potential applications in drug discovery and materials science.[2][3] This document serves as a comprehensive guide to the practical application of this compound in organic synthesis, providing detailed protocols and expert insights into its use.

Physical Properties of 2-Methyl-3-furoic acid (a close analog):

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₃ | [4] |

| Molecular Weight | 126.11 g/mol | [4] |

| IUPAC Name | 2-methylfuran-3-carboxylic acid | [4] |

Core Reactivity and Strategic Applications

The reactivity of this compound is dominated by the carboxylic acid functionality and the furan ring itself. The carboxylic acid can be readily converted into a variety of functional groups, including amides, esters, and acid halides, which serve as precursors for further transformations. The furan ring, while aromatic, can participate in electrophilic substitution reactions and can be di- or tri-substituted, offering multiple points for diversification.

I. Amide Bond Formation: Accessing a Key Pharmacophore

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of approved drugs. The conversion of this compound to its corresponding amides provides access to a class of compounds with potential biological activity, including antimicrobial and anticancer properties.[5]

This classic two-step, one-pot method is reliable and generally high-yielding. The initial conversion to the acyl chloride activates the carboxylic acid for subsequent nucleophilic attack by an amine.

Workflow Diagram:

Caption: General workflow for the synthesis of 4-Methyl-3-furancarboxamides via an acyl chloride intermediate.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene to dissolve the starting material.

-

Acyl Chloride Formation: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride to facilitate the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ or CO/CO₂).

-

Solvent Removal: Remove the solvent and excess reagent in vacuo.

-

Amidation: Re-dissolve the crude 4-methyl-3-furoyl chloride in fresh anhydrous DCM. Add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in DCM dropwise at 0 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the acyl chloride.

-

Work-up: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-